Bathophenanthroline

Catalog No.
S596939
CAS No.
1662-01-7
M.F
C24H16N2
M. Wt
332.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bathophenanthroline

CAS Number

1662-01-7

Product Name

Bathophenanthroline

IUPAC Name

4,7-diphenyl-1,10-phenanthroline

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H

InChI Key

DHDHJYNTEFLIHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5

Synonyms

bathophenanthroline, bathophenanthroline sulfate (1:1), bathophenanthroline sulfite, bathophenanthroline, monohydrochloride, Ru(II) bathophenanthroline

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5

Complexation and Chelation:

Bathophenanthroline is a well-known chelating agent, meaning it can form strong, stable complexes with metal ions. This property makes it highly valuable in various analytical and separation techniques. For instance, it is widely used in:

  • Spectrophotometric analysis: Bathophenanthroline forms colored complexes with various metal ions, allowing their identification and quantification using UV-Vis spectroscopy. This technique is employed in diverse applications, including environmental monitoring, water analysis, and forensic science .
  • Fluorescence spectroscopy: Certain bathophenanthroline complexes exhibit fluorescence properties, enabling their use in sensitive detection methods for specific metal ions .
  • Separation techniques: Bathophenanthroline can be used for selective separation of metal ions through techniques like ion-exchange chromatography and solvent extraction .

Catalysis:

Bathophenanthroline can act as a ligand in various catalytic reactions, enabling the activation and transformation of various substrates. Some examples include:

  • Oxidation reactions: Bathophenanthroline complexes with transition metals like copper and ruthenium can catalyze the oxidation of organic molecules, such as alkenes and alcohols .
  • Polymerization reactions: Specific bathophenanthroline complexes can initiate and control the polymerization of various monomers, allowing for the synthesis of tailored polymers with desired properties .

Material Science:

Bathophenanthroline finds application in material science due to its ability to interact with various materials and influence their properties. Some examples include:

  • Organic light-emitting diodes (OLEDs): Bathophenanthroline can be used as a host material or dopant in OLEDs, influencing their emission color and efficiency .
  • Chemical sensors: Bathophenanthroline-based materials can be utilized in the development of chemical sensors for the detection of specific molecules due to their selective binding properties .

Purity

>98.0%

XLogP3

5.7

Appearance

Powder

UNII

4A2B091F0G

Related CAS

68399-83-7 (sulfate[1:1])

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

68309-97-7
1662-01-7

Wikipedia

Bathophenanthroline

General Manufacturing Information

1,10-Phenanthroline, 4,7-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem
Hansen et al. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, doi: 10.1038/nchem.2587, published online 8 August 2016

Explore Compound Types